![molecular formula C36H31N B12546500 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole CAS No. 142086-12-2](/img/structure/B12546500.png)
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core, which is a nitrogen-containing heterocyclic aromatic compound, linked to a phenyl group substituted with two 2,4-dimethylphenyl groups via an ethenyl bridge. The presence of these substituents imparts distinct electronic and steric characteristics to the molecule, making it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole typically involves a multi-step process. One common method starts with the preparation of the carbazole core, followed by the introduction of the phenyl group and the ethenyl bridge. The key steps include:
Formation of the Carbazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group is coupled with a halogenated carbazole.
Addition of the Ethenyl Bridge:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrocarbazole derivatives.
Aplicaciones Científicas De Investigación
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mecanismo De Acción
The mechanism of action of 9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to DNA: Intercalate between DNA bases, potentially disrupting replication and transcription processes.
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in cellular metabolism.
Generate Reactive Oxygen Species (ROS): Undergo redox cycling to produce ROS, which can induce oxidative stress in cells.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylcarbazole: Lacks the ethenyl bridge and dimethylphenyl substituents, resulting in different electronic properties.
9-(4-Bromophenyl)carbazole: Contains a bromine atom instead of the ethenyl bridge, leading to different reactivity.
9-(4-Methoxyphenyl)carbazole: Features a methoxy group, which affects its solubility and electronic characteristics.
Uniqueness
9-{4-[2,2-Bis(2,4-dimethylphenyl)ethenyl]phenyl}-9H-carbazole stands out due to its unique combination of steric and electronic properties imparted by the ethenyl bridge and dimethylphenyl substituents. These features make it particularly suitable for applications in optoelectronics and as a molecular probe in biological research.
Propiedades
Número CAS |
142086-12-2 |
|---|---|
Fórmula molecular |
C36H31N |
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
9-[4-[2,2-bis(2,4-dimethylphenyl)ethenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H31N/c1-24-13-19-30(26(3)21-24)34(31-20-14-25(2)22-27(31)4)23-28-15-17-29(18-16-28)37-35-11-7-5-9-32(35)33-10-6-8-12-36(33)37/h5-23H,1-4H3 |
Clave InChI |
SHFOONGABHPEHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C(C=C(C=C6)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


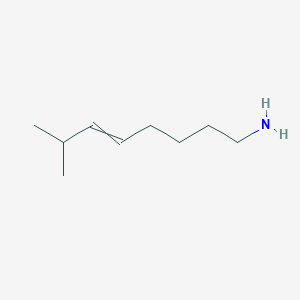
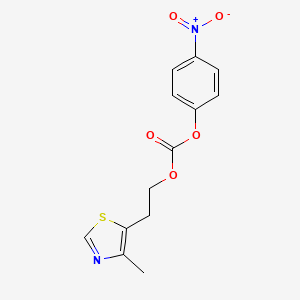
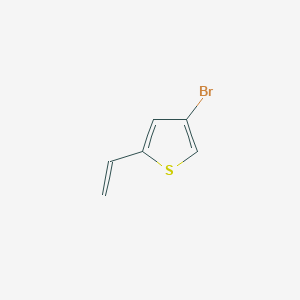
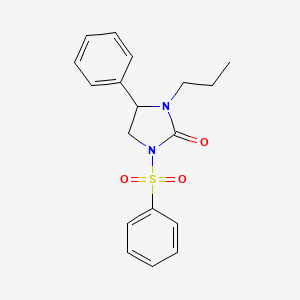
![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)
![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
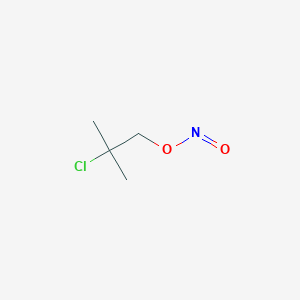
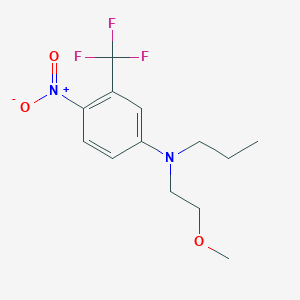
![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
